
2-(4-(trifluoroMethoxy)phenyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-(trifluoroMethoxy)phenyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C11H9F3O3 . It has a molecular weight of 246.18 g/mol . The compound is also known by other names such as “2- [4- (trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid” and "2- (4- (Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid" .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) . The Canonical SMILES string is C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 2.8 , indicating its relative lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors . The compound’s topological polar surface area is 46.5 Ų , and it has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 246.05037863 g/mol .科学的研究の応用
LC-MS/MS Study of Degradation Processes
A study by Barchańska et al. (2019) used LC-MS/MS to investigate the degradation processes of nitisinone, a related compound, under various conditions. They found that nitisinone's stability increases with the pH of the solution, revealing two major degradation products with considerable stability. This research contributes to a better understanding of the compound's properties, potentially affecting its medical application Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019.
Cinnamic Acid Derivatives as Anticancer Agents
De, Baltas, and Bedos-Belval (2011) reviewed the anticancer potentials of cinnamic acid derivatives, emphasizing the importance of the phenyl acrylic acid functionality in medicinal research. Their review highlights the synthetic antitumor agents derived from cinnamic acid, providing insights into developing new anticancer compounds De, Baltas, & Bedos-Belval, 2011.
Trifluoromethanesulfonic Acid in Organic Synthesis
Kazakova and Vasilyev (2017) analyzed the use of trifluoromethanesulfonic acid in organic synthesis over the past decade. Their review covers its application in electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bond formations, highlighting its efficiency and experimental simplicity in generating new organic compounds Kazakova & Vasilyev, 2017.
Microbial Degradation of Polyfluoroalkyl Chemicals
Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, shedding light on the environmental fate and degradation pathways of these substances. Their findings highlight the potential for microbial processes to mitigate the persistence and toxicity of these chemicals in the environment Liu & Avendaño, 2013.
Phosphonic Acid: Preparation and Applications
Sevrain et al. (2017) provided an extensive review of phosphonic acids, detailing their synthesis, applications, and role in various fields, including medicinal chemistry. This review underscores the versatility of phosphonic acids in developing new materials and drugs Sevrain, Berchel, Couthon, & Jaffrès, 2017.
Safety And Hazards
特性
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYOCNQIQCLRHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(trifluoroMethoxy)phenyl)cyclopropanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

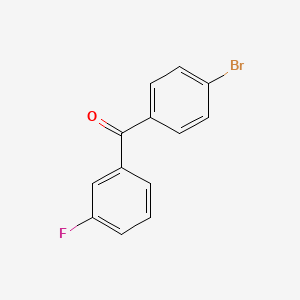





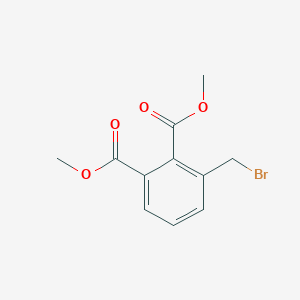

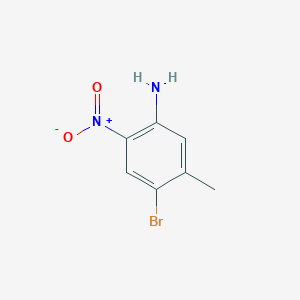
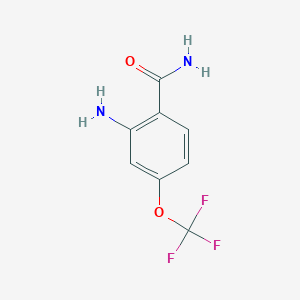
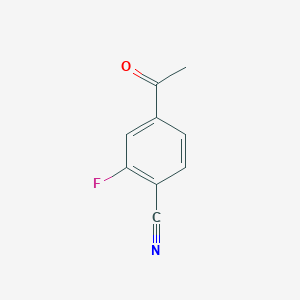
![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

